molecular formula C12H12Cl3NO2 B5791809 1-Pyrrolidin-1-yl-2-(2,4,5-trichlorophenoxy)ethanone

1-Pyrrolidin-1-yl-2-(2,4,5-trichlorophenoxy)ethanone

Cat. No.: B5791809
M. Wt: 308.6 g/mol
InChI Key: UGYKGEDSRUCPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyrrolidin-1-yl-2-(2,4,5-trichlorophenoxy)ethanone is a synthetic organic compound characterized by the presence of a pyrrolidine ring and a trichlorophenoxy group

Preparation Methods

The synthesis of 1-Pyrrolidin-1-yl-2-(2,4,5-trichlorophenoxy)ethanone typically involves the reaction of 2,4,5-trichlorophenol with a suitable ethanone derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-Pyrrolidin-1-yl-2-(2,4,5-trichlorophenoxy)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trichlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide. These reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

1-Pyrrolidin-1-yl-2-(2,4,5-trichlorophenoxy)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-Pyrrolidin-1-yl-2-(2,4,5-trichlorophenoxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets, leading to modulation of their activity. The trichlorophenoxy group can further influence the compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

1-Pyrrolidin-1-yl-2-(2,4,5-trichlorophenoxy)ethanone can be compared with other similar compounds, such as:

    1-Pyrrolidin-1-yl-2-(2,4,6-trichlorophenoxy)ethanone: This compound has a similar structure but differs in the position of the chlorine atoms on the phenoxy group, which can affect its reactivity and biological activity.

    Pyrrolidin-2-ones: These compounds share the pyrrolidine ring but have different substituents, leading to variations in their chemical and biological properties.

    3-Iodopyrroles:

Properties

IUPAC Name

1-pyrrolidin-1-yl-2-(2,4,5-trichlorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl3NO2/c13-8-5-10(15)11(6-9(8)14)18-7-12(17)16-3-1-2-4-16/h5-6H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYKGEDSRUCPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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